

# 2-Chloronicotinamide chemical properties and characteristics

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## Compound of Interest

Compound Name: 2-Chloronicotinamide

Cat. No.: B082574

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## 2-Chloronicotinamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the chemical properties, synthesis, and characteristics of **2-Chloronicotinamide**. It is intended to serve as a valuable resource for professionals in research, development, and academia who are working with this compound.

## Core Chemical Properties

**2-Chloronicotinamide** is a halogenated derivative of nicotinamide, a form of vitamin B3. It presents as a beige to white, fine crystalline powder.<sup>[1]</sup> Its core chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClN <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	156.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	10366-35-5	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
EC Number	233-808-9	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	164-167 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	313.7 ± 27.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.381 - 1.441 g/cm <sup>3</sup> (Estimate)	<a href="#">[1]</a> <a href="#">[2]</a>
pKa	14.19 ± 0.50 (Predicted)	<a href="#">[1]</a>
Appearance	Beige, Fine Crystalline Powder	<a href="#">[1]</a>
InChI Key	ZQZAHPFFZWEUCL- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	<chem>C1=CC(=C(N=C1)Cl)C(=O)N</chem>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

## Synthesis and Reactivity

**2-Chloronicotinamide** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[\[2\]](#)[\[5\]](#) It is commonly synthesized from 2-chloro-3-cyanopyridine.[\[1\]](#)[\[6\]](#) The compound's reactivity is characterized by the chlorine substituent on the pyridine ring, which influences its chemical behavior.[\[2\]](#)

A significant reaction is its biocatalytic hydrolysis to 2-chloronicotinic acid, an important building block for drugs and pesticides.[\[2\]](#)[\[5\]](#) This conversion is often challenging due to the steric and electronic effects of the chlorine atom at the 2-position.[\[2\]](#) However, engineered amidase enzymes, such as one from *Pantoea* sp. (Pa-Ami), have shown high catalytic activity for this transformation.[\[2\]](#)

## Experimental Protocols

### Chemical Synthesis of 2-Chloronicotinamide

This protocol details the synthesis of **2-Chloronicotinamide** from 2-chloro-3-cyanopyridine.[1]  
[6]

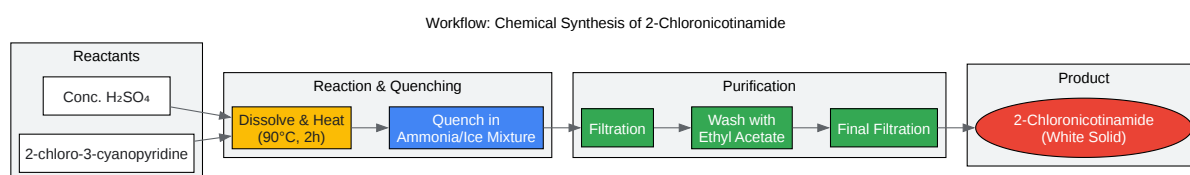
Materials:

- 2-chloro-3-cyanopyridine (1 mol, 138 g)
- Concentrated sulfuric acid (400 mL)
- Ammonia solution (1000 mL)
- Ice (1 kg)
- Ethyl acetate (1000 mL)
- 1000 mL three-necked flask

Procedure:

- Add 400 mL of concentrated sulfuric acid to a 1000 mL three-necked flask.
- Slowly add 138 g (1 mol) of 2-chloro-3-cyanopyridine to the flask, stirring until it is completely dissolved.[1][6]
- Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2 hours.[1]  
[6]
- After the reaction is complete, cool the mixture and slowly pour it into a separate vessel containing 1000 mL of ammonia and 1 kg of ice.[1][6]
- Continue stirring the resulting mixture for 1 hour to allow the crude product to precipitate.
- Collect the precipitated crude product by filtration.[1][6]
- Transfer the crude product to a beaker with 1000 mL of ethyl acetate and stir for 1 hour to wash the solid.
- Separate the purified white solid product by filtration.

- Dry the final product by blowing it with air at 50 °C. This procedure yields approximately 153 g (98% yield) of **2-chloronicotinamide**.<sup>[1][6]</sup>



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Caption: Chemical synthesis workflow for **2-Chloronicotinamide**.

## Biocatalytic Hydrolysis to 2-Chloronicotinic Acid

This section describes the enzymatic conversion of **2-Chloronicotinamide**. While a detailed experimental protocol for this specific bioprocess requires access to the engineered enzyme, the logical workflow is presented based on published research.<sup>[2]</sup>

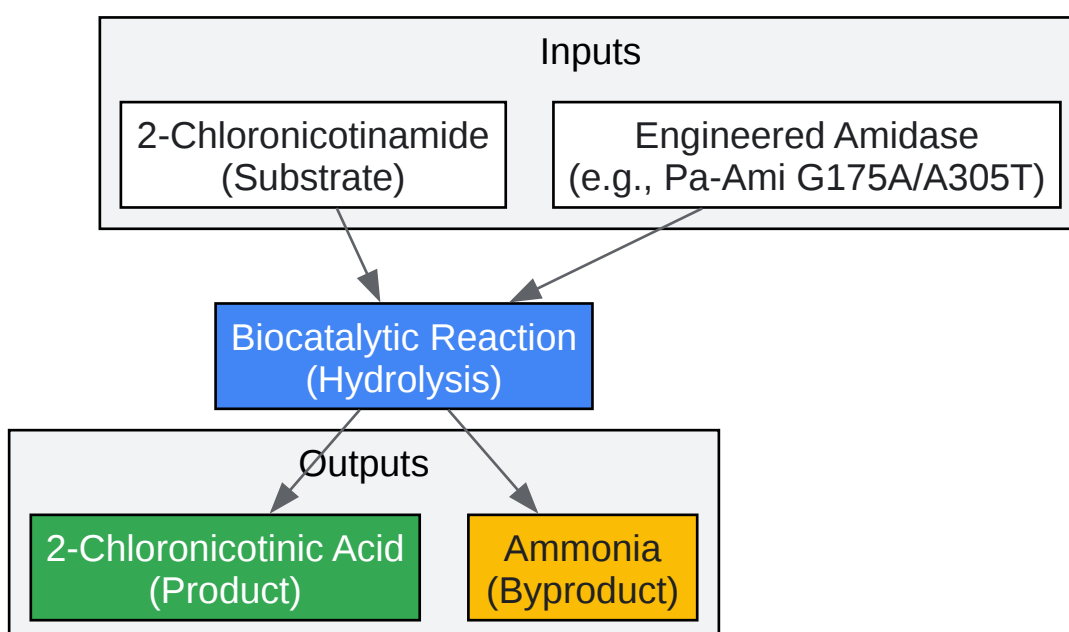
**Principle:** The amidase enzyme (Pa-Ami) from *Pantoea* sp. catalyzes the hydrolysis of the amide group in **2-Chloronicotinamide** to a carboxylic acid group, forming 2-Chloronicotinic acid.<sup>[2]</sup> Engineering the enzyme, for instance through mutations like G175A and A305T, has been shown to significantly improve catalytic efficiency by optimizing the substrate binding and product release tunnel.<sup>[2]</sup>

General Workflow:

- **Enzyme Preparation:** Cultivation of the host organism (e.g., *E. coli*) expressing the engineered amidase.
- **Cell Lysis & Enzyme Isolation:** Extraction and purification of the amidase enzyme.

- Biocatalytic Reaction: Incubation of **2-Chloronicotinamide** with the purified enzyme (or whole cells) in a suitable buffer system under optimized pH and temperature conditions.
- Product Isolation: Separation of the product, 2-Chloronicotinic acid, from the reaction mixture.
- Analysis: Quantification of product formation and conversion rate using methods like HPLC. A conversion rate of up to 94% has been reported using this method.[2]

### Logical Workflow: Biocatalytic Hydrolysis



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Caption: Biocatalytic conversion of **2-Chloronicotinamide**.

## Biological Significance and Applications

**2-Chloronicotinamide** itself is primarily used as a chemical intermediate.[4] However, its derivative, 2-chloronicotinic acid, is a crucial building block for a wide range of biologically active molecules, including:

- Pharmaceuticals: Used in the synthesis of antibiotics, anti-cardiovascular drugs, and as an intermediate for anticancer medicines and HIV reverse transcriptase inhibitors like

Nevirapine.[\[5\]](#)[\[7\]](#)

- Agrochemicals: Serves as a precursor for herbicides such as Diflufenican and Nicosulfuron, and the systemic fungicide Boscalid.[\[5\]](#)[\[7\]](#)

## Safety and Handling

Hazard Identification: **2-Chloronicotinamide** is classified as an irritant.[\[3\]](#) According to the Globally Harmonized System (GHS), it has the following hazard statements:

- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Measures:

- Handling: Use only in a well-ventilated area and avoid breathing dust.[\[8\]](#) Wash skin thoroughly after handling.
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (e.g., N95 type).[\[4\]](#)
- First Aid:
  - Skin Contact: Wash with plenty of soap and water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
  - Inhalation: Move the person to fresh air and keep them comfortable for breathing.
- Storage: Store in a dry, well-ventilated place in a tightly closed container under an inert atmosphere at room temperature.[\[1\]](#)[\[9\]](#)

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